3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride
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Overview
Description
3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride typically involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core . Another method involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and purity. Metal catalysts, such as palladium or platinum, are used in hydrogenation reactions to produce the desired isoquinoline derivatives . Additionally, environmentally friendly routes using water as a solvent and catalyst-free processes have been developed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with nitro, halogen, or other substituents.
Scientific Research Applications
3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in pathogen replication or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzylisoquinoline: Shares the isoquinoline core structure and is found in many natural alkaloids.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness
3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is unique due to its specific substitution pattern and potential therapeutic applications. Its structure allows for interactions with a distinct set of molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-(2-phenylethyl)-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N.ClH/c1-2-6-17(7-3-1)12-14-22-15-13-21-19(16-22)11-10-18-8-4-5-9-20(18)21;/h1-9H,10-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHLQYJLLBUDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C1CN(CC3)CCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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